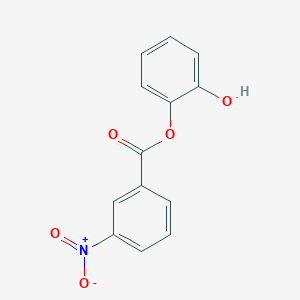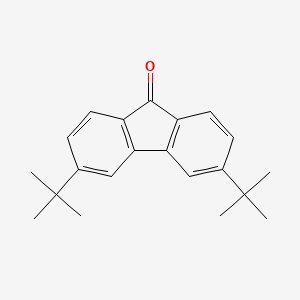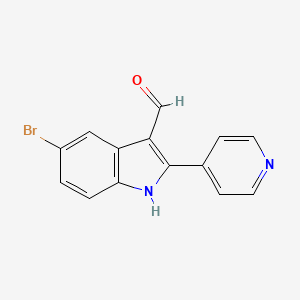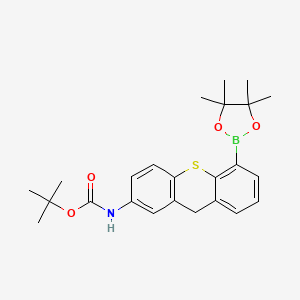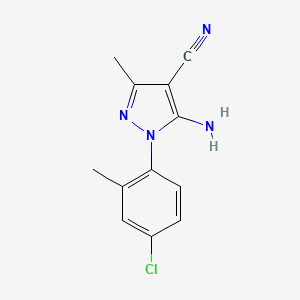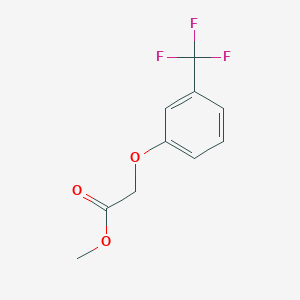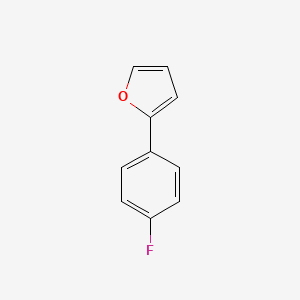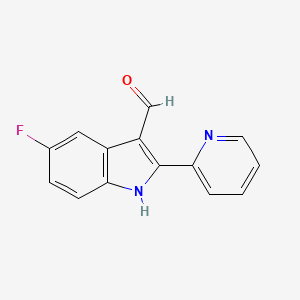
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
概要
説明
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound that combines the structural features of pyridine and indole. The presence of a fluorine atom and an aldehyde group in its structure imparts unique chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
作用機序
Target of Action
The primary target of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and the regulation of blood glucose levels .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the impact of carbohydrates on blood glucose levels .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . This results in a delay in carbohydrate digestion and a reduction in postprandial (after meal) blood sugar levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial blood sugar levels . This can be particularly beneficial for managing conditions like diabetes, where regulation of blood glucose is crucial .
生化学分析
Biochemical Properties
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through reversible and mixed-type interactions, where the compound binds to the enzyme’s active site, preventing substrate access and subsequent hydrolysis of glycosidic bonds.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s inhibition of α-glucosidase leads to reduced glucose levels in cells, impacting cellular energy metabolism . Additionally, its interaction with other cellular proteins can modulate signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s binding affinity to target proteins, such as α-glucosidase . This binding results in enzyme inhibition, altering the enzyme’s conformation and preventing its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against α-glucosidase over extended periods
Dosage Effects in Animal Models
Studies on animal models have revealed that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits α-glucosidase, leading to reduced blood glucose levels . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization to balance efficacy and safety. Threshold effects and the compound’s therapeutic window are critical considerations in these studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, its interactions with other metabolic enzymes may further modulate its biochemical effects and overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its biochemical effects. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity, allowing it to interact with target proteins and exert its inhibitory effects more effectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating reagent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)
Major Products Formed
Oxidation: 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carboxylic acid
Reduction: 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of organic semiconductors and other materials with electronic properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and fungicides.
類似化合物との比較
Similar Compounds
5-Fluoro-2-(pyridin-2-yl)-1H-indole: Lacks the aldehyde group, which may affect its reactivity and biological activity.
2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.
5-Fluoro-1H-indole-3-carbaldehyde: Lacks the pyridine moiety, which may alter its binding affinity and specificity for certain enzymes or receptors.
Uniqueness
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is unique due to the combination of its fluorine atom, pyridine moiety, and aldehyde group. This unique structure imparts distinct electronic properties, reactivity, and potential biological activities, making it a valuable compound in various fields of research and application.
特性
IUPAC Name |
5-fluoro-2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFFRLTBAFYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


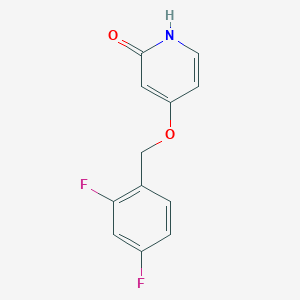

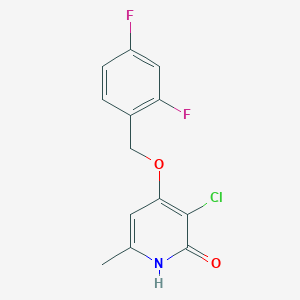
![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)
